molecular formula C27H25N3O2 B2433235 1-(3,4-dimethylphenyl)-7,8-dimethoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901245-97-4

1-(3,4-dimethylphenyl)-7,8-dimethoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No. B2433235
CAS RN: 901245-97-4
M. Wt: 423.516
InChI Key: VNVNOLWXOXIPMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-dimethylphenyl)-7,8-dimethoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a useful research compound. Its molecular formula is C27H25N3O2 and its molecular weight is 423.516. The purity is usually 95%.
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Mechanism of Action

Mode of Action

It is believed to interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking . These interactions can lead to changes in the conformation or activity of the target, potentially altering its function.

Biochemical Pathways

The compound may affect various biochemical pathways depending on its specific targets. Without knowledge of these targets, it’s challenging to predict the exact pathways involved. Given its structure, it could potentially interfere with pathways involving aromatic compounds or those requiring hydrophobic interactions .

Pharmacokinetics

Its molecular weight (as per NIST Chemistry WebBook ) suggests it could be absorbed in the gastrointestinal tract after oral administration. The presence of methoxy and methyl groups might influence its distribution and metabolism, potentially leading to extensive distribution in the body and metabolism in the liver. The compound’s excretion pathways are unknown .

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown due to the lack of studies on this specific compound. Based on its structure, it could potentially cause changes in protein function, leading to downstream effects on cellular processes .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature could affect the compound’s structure and therefore its ability to interact with its targets. The presence of other molecules could either facilitate or hinder these interactions .

properties

IUPAC Name

1-(3,4-dimethylphenyl)-7,8-dimethoxy-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O2/c1-16-6-9-19(10-7-16)26-22-15-28-23-14-25(32-5)24(31-4)13-21(23)27(22)30(29-26)20-11-8-17(2)18(3)12-20/h6-15H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNVNOLWXOXIPMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C3=C2C=NC4=CC(=C(C=C43)OC)OC)C5=CC(=C(C=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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